![molecular formula C12H22N2O2 B2394316 tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 2137787-17-6](/img/structure/B2394316.png)
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is known for its unique bicyclic structure, which includes a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Méthodes De Préparation
The synthesis of tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate involves several steps. One common method includes the reaction of 2-azabicyclo[3.2.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Mécanisme D'action
The mechanism of action of tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate can be compared with other similar compounds, such as tert-Butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate . While both compounds share a similar bicyclic structure and functional groups, their chemical properties and biological activities may differ due to variations in their molecular architecture. This uniqueness makes this compound a valuable compound for specific research applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(12)5-7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYATNZNPIOEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
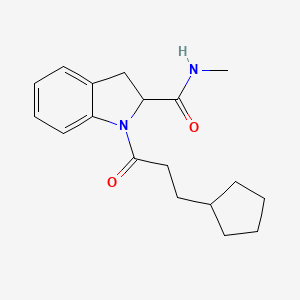
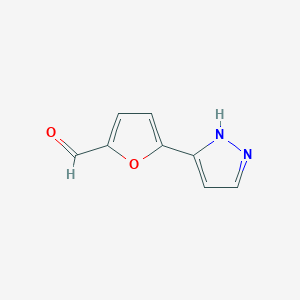
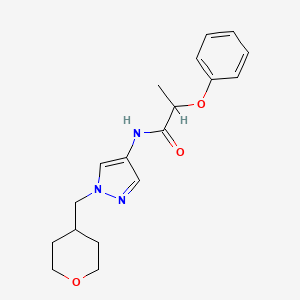
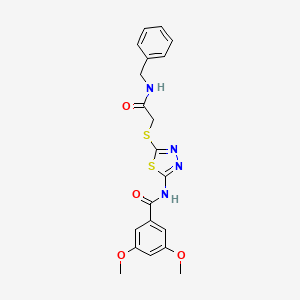
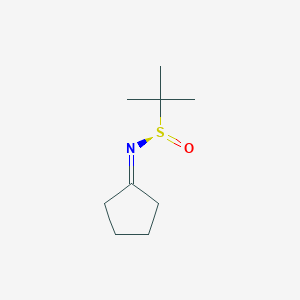
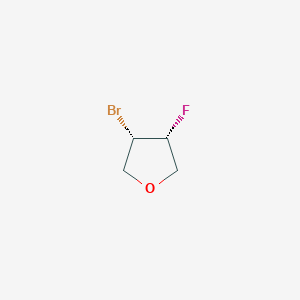

![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
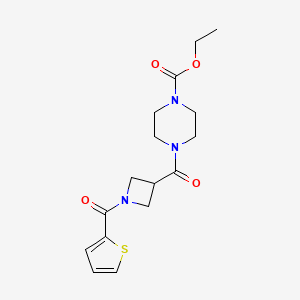
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)
